[2,5-difluoro-4-(hydroxymethyl)phenyl]methanol
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Overview
Description
[2,5-difluoro-4-(hydroxymethyl)phenyl]methanol is a chemical compound with the molecular formula C8H8F2O2 and a molecular weight of 174.15 g/mol . It is characterized by the presence of two fluorine atoms and a hydroxymethyl group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2,5-difluoro-4-(hydroxymethyl)phenyl]methanol typically involves the difluoromethylation of appropriate precursors. One common method includes the reaction of 2,5-difluorobenzaldehyde with formaldehyde in the presence of a reducing agent such as sodium borohydride . The reaction is usually carried out in an organic solvent like methanol or ethanol under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent concentrations. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
[2,5-difluoro-4-(hydroxymethyl)phenyl]methanol undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include difluorinated carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
[2,5-difluoro-4-(hydroxymethyl)phenyl]methanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [2,5-difluoro-4-(hydroxymethyl)phenyl]methanol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with enzymes and receptors. This interaction can modulate biological processes and lead to various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,5-difluorobenzyl alcohol
- 2,5-difluorophenol
- 2,5-difluorobenzaldehyde
Uniqueness
Compared to similar compounds, [2,5-difluoro-4-(hydroxymethyl)phenyl]methanol is unique due to the presence of both hydroxymethyl and difluoro groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
21139-35-5 |
---|---|
Molecular Formula |
C8H8F2O2 |
Molecular Weight |
174.1 |
Purity |
95 |
Origin of Product |
United States |
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